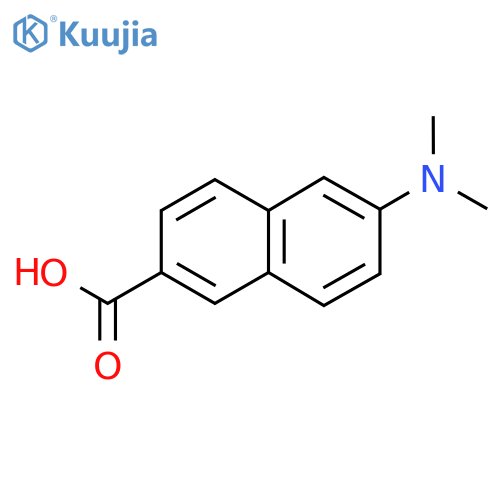Cas no 5043-05-0 (6-(dimethylamino)naphthalene-2-carboxylic Acid)

5043-05-0 structure
商品名:6-(dimethylamino)naphthalene-2-carboxylic Acid
6-(dimethylamino)naphthalene-2-carboxylic Acid 化学的及び物理的性質
名前と識別子
-
- 6-(Dimethylamino)-2-naphthoic acid
- 2-Naphthalenecarboxylic acid, 6-(dimethylamino)-
- 6-Dimethylamino-[2]naphthoesaeure
- 6-dimethylamino-2-naphthoic acid
- 6-dimethylamino-2-naphthoic-acid
- 6-dimethylamino-2-naphtholic acid
- AGN-PC-00OWTL
- AK100401
- ANW-70277
- CHEBI:51912
- CTK1G6709
- SureCN2701032
- MFCD23135704
- BS-17435
- D82537
- SCHEMBL2701032
- 5043-05-0
- 6-(dimethylamino)naphthalene-2-carboxylic acid
- 6-(Dimethylamino)-2-naphthoicacid
- CS-0151308
- Q27122986
- DTXSID70571656
- EN300-226602
- AKOS016002657
- 6-(dimethylamino)naphthalene-2-carboxylic Acid
-
- MDL: MFCD23135704
- インチ: 1S/C13H13NO2/c1-14(2)12-6-5-9-7-11(13(15)16)4-3-10(9)8-12/h3-8H,1-2H3,(H,15,16)
- InChIKey: OAPBBTYSMWBVPM-UHFFFAOYSA-N
- ほほえんだ: OC(C1C=CC2C=C(C=CC=2C=1)N(C)C)=O
計算された属性
- せいみつぶんしりょう: 215.09469
- どういたいしつりょう: 215.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 265
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 40.5Ų
じっけんとくせい
- PSA: 40.54
6-(dimethylamino)naphthalene-2-carboxylic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-226602-0.1g |
6-(dimethylamino)naphthalene-2-carboxylic acid |
5043-05-0 | 95% | 0.1g |
$117.0 | 2024-06-20 | |
| Enamine | EN300-226602-5.0g |
6-(dimethylamino)naphthalene-2-carboxylic acid |
5043-05-0 | 95% | 5.0g |
$976.0 | 2024-06-20 | |
| eNovation Chemicals LLC | D549172-5g |
6-(dimethylamino)naphthalene-2-carboxylic acid |
5043-05-0 | 95% | 5g |
$1900 | 2024-05-24 | |
| TRC | B402658-50mg |
6-(dimethylamino)naphthalene-2-carboxylic Acid |
5043-05-0 | 50mg |
$ 253.00 | 2023-04-18 | ||
| Chemenu | CM140244-1g |
6-(Dimethylamino)-2-naphthoic acid |
5043-05-0 | 95% | 1g |
$376 | 2024-07-16 | |
| TRC | B402658-10mg |
6-(dimethylamino)naphthalene-2-carboxylic Acid |
5043-05-0 | 10mg |
$ 69.00 | 2023-04-18 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KH438-50mg |
6-(dimethylamino)naphthalene-2-carboxylic Acid |
5043-05-0 | 97+% | 50mg |
352.0CNY | 2021-07-18 | |
| Enamine | EN300-226602-1.0g |
6-(dimethylamino)naphthalene-2-carboxylic acid |
5043-05-0 | 95% | 1.0g |
$337.0 | 2024-06-20 | |
| Chemenu | CM140244-1g |
6-(Dimethylamino)-2-naphthoic acid |
5043-05-0 | 95% | 1g |
$430 | 2021-08-05 | |
| eNovation Chemicals LLC | D549172-1g |
6-(dimethylamino)naphthalene-2-carboxylic acid |
5043-05-0 | 95% | 1g |
$780 | 2024-05-24 |
5043-05-0 (6-(dimethylamino)naphthalene-2-carboxylic Acid) 関連製品
- 78062-03-0(4-(Dimethylamino)-1-naphthoic acid)
- 619-84-1(4-(Dimethylamino)benzoic acid)
- 10541-83-0(4-(Methylamino)benzoic acid)
- 99-64-9(3-Dimethylaminobenzoic acid)
- 118996-38-6(H3TCA)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:5043-05-0)6-(dimethylamino)naphthalene-2-carboxylic Acid

清らかである:99%
はかる:1g
価格 ($):240.0